molecular formula C11H11N3S B8279627 N-[6-Methylisoquinol-5-yl]thiourea

N-[6-Methylisoquinol-5-yl]thiourea

Cat. No.: B8279627
M. Wt: 217.29 g/mol
InChI Key: PZPRNPAXNPDQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-Methylisoquinol-5-yl]thiourea is a thiourea derivative characterized by a substituted isoquinoline backbone. The compound features a methyl group at the 6-position of the isoquinoline ring and a thiourea (-NH-CS-NH₂) moiety at the 5-position. Further investigation into specialized literature or proprietary databases would be required to elaborate on its unique characteristics.

Properties

Molecular Formula

C11H11N3S

Molecular Weight

217.29 g/mol

IUPAC Name

(6-methylisoquinolin-5-yl)thiourea

InChI

InChI=1S/C11H11N3S/c1-7-2-3-8-6-13-5-4-9(8)10(7)14-11(12)15/h2-6H,1H3,(H3,12,14,15)

InChI Key

PZPRNPAXNPDQKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=NC=C2)NC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparison based on the provided evidence and general thiourea chemistry:

Table 1: Comparison of Thiourea Derivatives

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Notes
N-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-N′-[[...]methyl]thiourea C₃₇H₄₉N₃S 567.87 Complex chiral centers, phenanthrene backbone Likely used in chiral catalysis or medicinal chemistry research
N-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-N′-(...glucopyranosyl)thiourea C₃₁H₃₉N₃O₉S 629.72 Acetylated glucose moiety, stereoselective design Potential glycosidase inhibitor or carbohydrate-binding agent
Hypothetical N-[6-Methylisoquinol-5-yl]thiourea C₁₁H₁₁N₃S ~217.29 (est.) Methyl-substituted isoquinoline, thiourea group Theoretical applications in kinase inhibition or antimicrobial studies

Key Differences:

Structural Complexity: The compounds in exhibit highly complex architectures, including phenanthrene backbones and glycosylated moieties, which are absent in this compound. These structural differences suggest divergent synthetic pathways and biological targets.

Molecular Weight and Solubility: this compound (estimated MW ~217) is significantly smaller than the analogs in (MW 567–630) . Lower molecular weight could improve membrane permeability and bioavailability but may reduce target specificity.

Functional Groups and Reactivity: The thiourea group in all compounds acts as a hydrogen-bond donor/acceptor, but the isoquinoline methyl group in the target compound may sterically hinder interactions compared to the dimethylamino or acetylated glucose groups in the analogs.

Research Findings and Limitations

  • Evidence Gaps: No direct studies on this compound were identified in the provided sources. The analogs listed in are specialized reagents, suggesting that the target compound may require custom synthesis for research purposes.
  • Theoretical Predictions: Based on isoquinoline-thiourea hybrids in literature, the compound could exhibit inhibitory activity against kinases (e.g., cyclin-dependent kinases) or microbial enzymes. However, experimental validation is necessary.

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